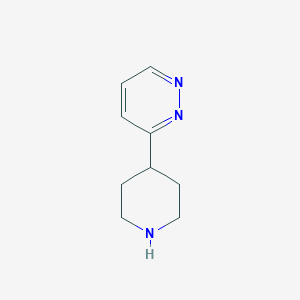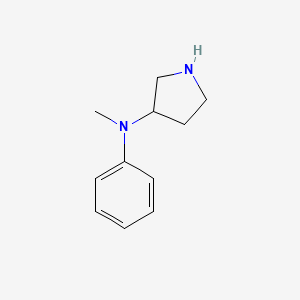![molecular formula C13H19Cl2NO B1465222 3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride CAS No. 1354951-69-1](/img/structure/B1465222.png)
3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride
Descripción general
Descripción
“3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride” is a compound with the CAS Number: 1354951-69-1 . It has a molecular weight of 276.21 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride”, has been a topic of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18ClNO.ClH/c1-16-13-5-4-12(14)8-11(13)7-10-3-2-6-15-9-10;/h4-5,8,10,15H,2-3,6-7,9H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride” has a molecular weight of 276.20 . It is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
One study explored the synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives, involving a Mannich reaction and further modification to produce oximes and thiosemicarbazone derivatives. These compounds were evaluated for their analgesic, local anesthetic, and antifungal activities. Among them, certain derivatives exhibited potent antifungal activity against Aspergillus niger and Candida albicans, suggesting potential applications in developing new antifungal agents (N. Rameshkumar et al., 2003).
Pharmacological Evaluation
Another research focused on the pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. These compounds demonstrated significant analgesic potency and short duration of action in preclinical models, highlighting their potential for use in short surgical procedures requiring rapid recovery (N. Lalinde et al., 1990).
Cognitive Performance Enhancement
A study on the effects of novel, selective 5-HT4 receptor ligands in rat spatial navigation revealed that activation of central 5-HT4 receptors might enhance cognitive performance. This research indicates the therapeutic potential of such compounds in treating cognitive dysfunctions (D. Fontana et al., 1997).
Imaging Agent Development
Research on the synthesis and in vitro evaluation of a potential PET ligand for CB1 receptors demonstrated the utility of certain piperidine derivatives in developing imaging agents for neurological studies. This work contributes to the field of neuroimaging by providing tools to study CB1 receptor distribution and density in the brain (J. Kumar et al., 2004).
Molecular Design and Tailoring
A novel design incorporating spiro-piperidine units in synthetic bacteriochlorins was developed to suppress dehydrogenation, enable nitrogen derivatization, and facilitate the introduction of auxochromes. This approach offers new avenues for tailoring the spectral properties of near-infrared absorbers, with potential applications in photodynamic therapy (Kanumuri Ramesh Reddy et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(5-chloro-2-methoxyphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-16-13-5-4-12(14)8-11(13)7-10-3-2-6-15-9-10;/h4-5,8,10,15H,2-3,6-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHMYRXQBWGMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride | |
CAS RN |
1354951-69-1 | |
| Record name | Piperidine, 3-[(5-chloro-2-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B1465139.png)
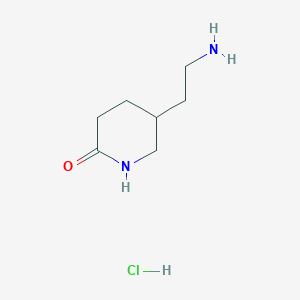
![[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine](/img/structure/B1465141.png)
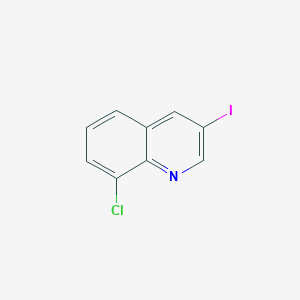
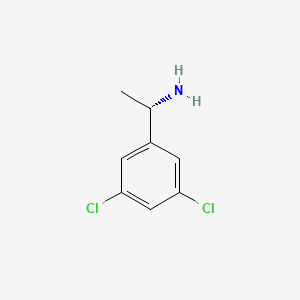
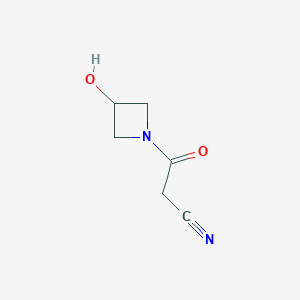
![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)
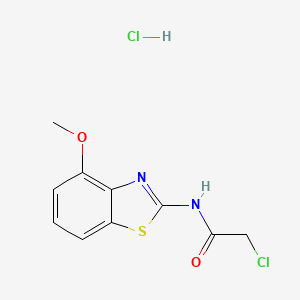
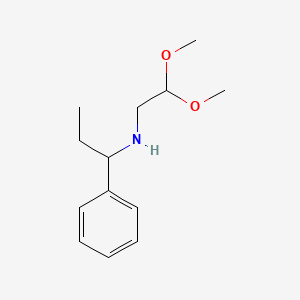
![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465156.png)
![4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1465157.png)

